4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid
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Overview
Description
4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid is an organic compound that features a bromophenyl group attached to an amino-oxobutenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of 4-bromophenylacetic acid with maleic anhydride, followed by amination. The reaction conditions often include the use of organic solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different brominated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various brominated and amino derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the amino-oxobutenoic acid structure.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains a similar amino-oxobutenoic acid structure but with different substituents.
Uniqueness
4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
646509-10-6 |
---|---|
Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17) |
InChI Key |
HEDXYNJEQKSNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC(=O)O)Br |
Origin of Product |
United States |
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